molecular formula N3- B081097 azide CAS No. 14343-69-2

azide

Cat. No. B081097
Key on ui cas rn: 14343-69-2
M. Wt: 42.021 g/mol
InChI Key: IVRMZWNICZWHMI-UHFFFAOYSA-N
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Patent
US04081441

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.012 mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NN.[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([NH:11][NH2:12])=[O:10].Cl.[N:16]([O-])=[O:17].[Na+]>O.CN(C)C=O>[N-:16]=[N+:11]=[N-:12].[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([OH:17])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Smiles
NN.N=1NC(NC(C1C(=O)NN)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.012 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at -3° C. to -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
N=1NC(NC(C1C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04081441

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.012 mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
NN.[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([NH:11][NH2:12])=[O:10].Cl.[N:16]([O-])=[O:17].[Na+]>O.CN(C)C=O>[N-:16]=[N+:11]=[N-:12].[N:3]1[NH:4][C:5](=[O:14])[NH:6][C:7](=[O:13])[C:8]=1[C:9]([OH:17])=[O:10] |f:0.1,3.4|

Inputs

Step One
Name
1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
Quantity
0.005 mol
Type
reactant
Smiles
NN.N=1NC(NC(C1C(=O)NN)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.012 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at -3° C. to -5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N-]=[N+]=[N-]
Name
Type
product
Smiles
N=1NC(NC(C1C(=O)O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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